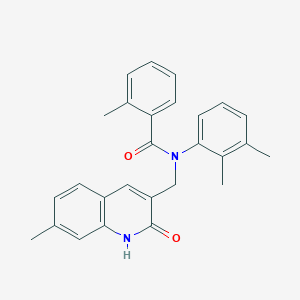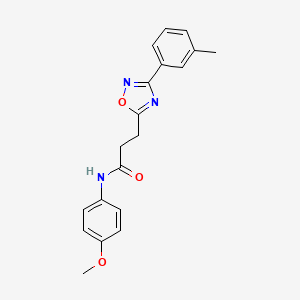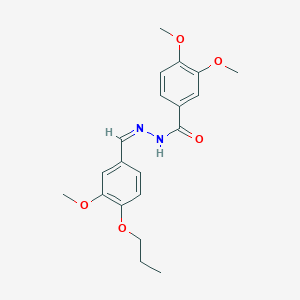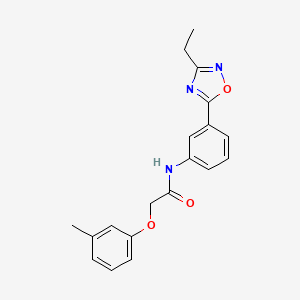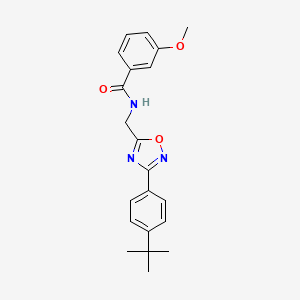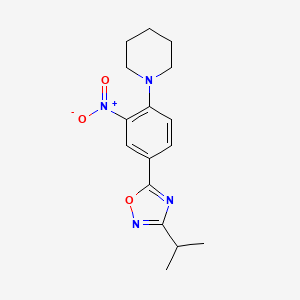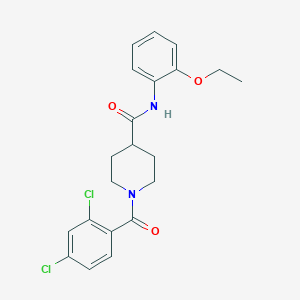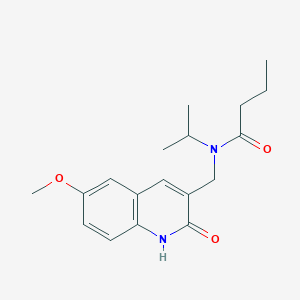![molecular formula C22H22N2O4S B7719600 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7719600.png)
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It is commonly known as Diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Physiologically, it has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide in lab experiments is its well-established mechanism of action and pharmacokinetics. It has been extensively studied and is widely available, making it a convenient choice for researchers. However, one limitation is that it can have off-target effects on other enzymes and receptors, leading to potential side effects and complications.
Zukünftige Richtungen
There are several future directions for research on 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide. One area of interest is its potential use in cancer treatment. Studies have shown that it has antitumor properties and may be effective in treating a variety of cancers. Another area of interest is its potential use in infectious disease treatment. It has been shown to have antimicrobial properties and may be effective in treating bacterial and viral infections. Additionally, there is ongoing research on developing new formulations and delivery methods for this compound to improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with ethylamine and sodium hydroxide to form 2-methyl-N-ethylbenzamide. Finally, the compound is reacted with 3,4-dichlorobenzenesulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. In addition, it has been shown to have antitumor and antimicrobial properties, making it a potential candidate for cancer and infectious disease treatments.
Eigenschaften
IUPAC Name |
N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-23-22(25)19-15-18(14-13-16(19)2)29(26,27)24-20-11-7-8-12-21(20)28-17-9-5-4-6-10-17/h4-15,24H,3H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTCCKNUGCTDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


